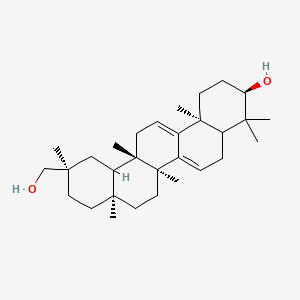
Dibenzepin hydrochloride
概要
説明
Dibenzepin hydrochloride (DBH) is a synthetic compound that has been used in laboratory experiments for many years. It is a derivative of the benzodiazepine family of drugs and has been used as an anxiolytic, hypnotic, and anticonvulsant. DBH has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its applications in scientific research.
科学的研究の応用
Synthesis and Characterization
Antimicrobial Activity : Dibenzepin derivatives demonstrate antimicrobial properties against various bacteria. The synthesis of substituted dibenzo[b,f][1,4]thiazepines carrying a 2-chloro N-phenylacetamide moiety has shown significant antimicrobial activity (Tailor, Patel, & Malik, 2014).
Reductive Chlorination Reagent : Dibenzepin is used in the synthesis of quetiapine via a green, reductive chlorination process. This method offers significant advantages in terms of reaction times, yields, and environmental friendliness (Mahmoodi, Parizad, & Hosseini, 2015).
Chemical Properties and Applications
Synthesis of Chiral Compounds : Dibenzepin derivatives have been synthesized with a focus on chiral properties. The synthesis route includes steps like Friedel–Crafts alkylation, highlighting the compound's potential in stereochemistry (Cole et al., 2009).
Development of Antipsychotic Drugs : Dibenzepin derivatives are key intermediates in the synthesis of Quetiapine, an antipsychotic drug. An efficient synthesis pathway for Dibenzo[b,f][1,4]thiazepin-11[10H]-one, a key intermediate, has been reported (Venkata Ramana & Fondekar, 2015).
Medical Research Applications
Antitumor Activity : ECO-4601, a farnesylated dibenzodiazepinone, shows significant antitumor activity. It binds to the peripheral but not the central benzodiazepine receptor and inhibits the growth of CNS tumor cell lines, indicating its potential in cancer treatment (Gourdeau et al., 2008).
Potential in Cardiovascular Research : Dibenzepin HCl and other tricyclic antidepressants (TCADs) have been shown to reduce the incidence of ventricular fibrillation following acute coronary occlusion. This suggests their potential application in cardiovascular research and treatment (Manoach, Netz, Varon, & Ben-Ze'ev, 2005).
Analytical Chemistry
- Quality Control of Pharmaceuticals : Dibenzepin derivatives are used in analytical methods for quality control of pharmaceuticals. For example, spectrophotometric and capillary zone electrophoretic methods have been developed for the quality control of Quetiapine in commercial formulations (Pucci et al., 2003).
作用機序
Target of Action
Dibenzepin hydrochloride primarily targets the norepinephrine transporter (NET) . It binds strongly to histamine H1 receptors in the brain and, to a lesser extent, to cholinergic receptors . These targets play crucial roles in regulating mood and various physiological processes.
Mode of Action
This compound acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission . This is thought to contribute to the drug’s antidepressant effects.
Biochemical Pathways
Its action on norepinephrine and histamine h1 receptors suggests that it may influence thenoradrenergic and histaminergic pathways . The downstream effects of these pathways can include changes in mood, alertness, and physiological responses to stress and inflammation.
Pharmacokinetics
It is known that the bioavailability of this compound is approximately25% , and its plasma protein binding is approximately 80% . These properties can impact the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased noradrenergic neurotransmission and antagonism of histamine H1 receptors . This can result in mood elevation in depressed individuals, potentially relieving symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, individual differences in metabolism and excretion rates can affect the drug’s efficacy and side effects. Additionally, interactions with other drugs can influence its action . .
Safety and Hazards
As TCAs have a relatively narrow therapeutic index, the likelihood of overdose (both accidental and intentional) is fairly high and should be considered carefully by the prescribing physician prior to patient use . Symptoms of overdose are similar to those of other TCAs, with cardiac toxicity (due to inhibition of sodium and calcium channels) generally occurring before the threshold for serotonin syndrome is reached . Due to this risk, TCAs are rarely selected as the first-line treatment for depression .
Relevant Papers
One relevant paper titled “Dibenzepin and Amitriptyline in the Treatment of Depression” found no significant difference in the speed of the effect of the two drugs in depressed patients . Another paper titled “Electrophysiological effects of a chemical defibrillatory agent, dibenzepin” might also be of interest .
生化学分析
Biochemical Properties
Dibenzepin hydrochloride acts primarily as a selective norepinephrine reuptake inhibitor. It binds strongly to histamine H1 receptors and, to a lesser extent, to cholinergic receptors . The compound interacts with various biomolecules, including enzymes and proteins involved in neurotransmitter regulation. Its antagonistic effects on histamine and tetrabenazine, along with its potentiation of noradrenergic effects, highlight its role in biochemical reactions .
Cellular Effects
This compound influences cellular processes by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action affects cell signaling pathways, particularly those related to mood regulation and stress response. The compound also impacts gene expression and cellular metabolism by modulating neurotransmitter levels . Additionally, this compound has been shown to affect cardiac electrophysiological properties, indicating its broader impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to norepinephrine transporters, inhibiting their function, and preventing the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission . The compound also exhibits antihistamine properties by binding to histamine H1 receptors, contributing to its sedative effects . Furthermore, this compound’s lack of significant interaction with serotonin and dopamine transporters differentiates it from other tricyclic antidepressants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy over extended periods, with consistent inhibition of norepinephrine reuptake . Its long-term use may lead to adaptive changes in neurotransmitter receptor sensitivity and expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively alleviates symptoms of depression without significant adverse effects. At higher doses, this compound can cause toxic effects, including cardiac toxicity and central nervous system depression . These findings underscore the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver through hepatic enzymes. The compound undergoes demethylation and hydroxylation, resulting in various metabolites that are excreted via urine and feces . The involvement of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, plays a crucial role in its metabolic pathways . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s high protein binding affinity (approximately 80%) affects its distribution and localization . Additionally, this compound’s interaction with transporters and binding proteins influences its accumulation in specific tissues, including the brain .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neurons. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it exerts its pharmacological effects . The localization of this compound within synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake.
特性
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZIQRLRMWPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048421 | |
| Record name | Dibenzepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-80-0 | |
| Record name | Dibenzepine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzepin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLN0273S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of dibenzepin hydrochloride and its effects on brain activity?
A1: this compound is a tricyclic antidepressant, but its precise mechanism of action remains unclear. Research suggests that it acts as an uncoupler of oxidative phosphorylation in brain mitochondria [, ]. This means it disrupts the process by which cells generate energy, leading to decreased oxygen and glucose uptake in the brain [, ]. Furthermore, this compound was found to significantly inhibit oxygen uptake in rat brain slices, especially in the absence of calcium or in the presence of excess potassium []. This suggests that this compound may interfere with ion channels and calcium homeostasis within brain cells.
Q2: Are there any known cases of toxicity associated with this compound?
A2: Yes, this compound overdose can lead to serious complications. There is a reported case of a patient developing pulmonary edema after ingesting a large dose of this compound []. While the exact mechanism is unknown, it's suggested that the drug might depress left ventricular function, contributing to the pulmonary edema [].
Q3: What is the chemical structure of this compound?
A4: this compound is the hydrochloride salt form of dibenzepin, a tricyclic compound with the chemical name 10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one []. Unfortunately, the provided abstracts do not include the molecular formula, weight, or spectroscopic data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


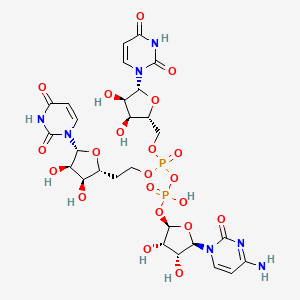
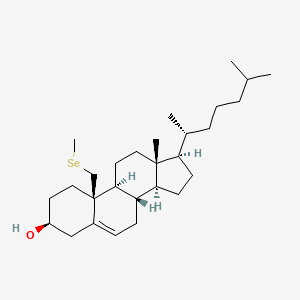
![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)
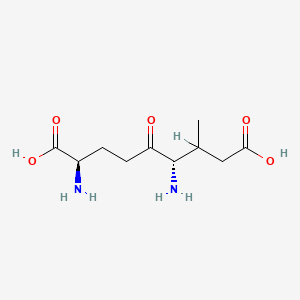
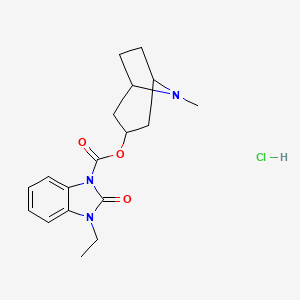
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)



![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
![[(2S,5R)-5-[2-amino-6-(cyclopropylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol](/img/structure/B1220712.png)
